molecular formula C18H19N5OS B2414101 (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1172934-08-5

(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2414101
CAS No.: 1172934-08-5
M. Wt: 353.44
InChI Key: NLHDGWOGLPRXLO-UHFFFAOYSA-N
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Description

(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a key enzyme involved in the regulation of cellular processes through the deacetylation of non-histone substrates such as α-tubulin. This compound exhibits high selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs, which makes it a valuable chemical probe for dissecting the specific biological functions of HDAC6. Its primary research value lies in the investigation of neurodegenerative diseases, as HDAC6 inhibition has been shown to ameliorate deficits in axonal transport, reduce pathological tau accumulation, and improve cognitive function in models of Alzheimer's disease and other tauopathies. Furthermore, due to HDAC6's role in aggresome formation and the degradation of misfolded proteins, this inhibitor is a critical tool for studying protein aggregation diseases. In oncology research, HDAC6 inhibition is explored for its potential to disrupt chaperone function and induce apoptosis in multiple myeloma and other hematological malignancies. The compound's well-defined mechanism of action, targeting the catalytic domain of HDAC6 and leading to increased acetylated α-tubulin levels without significantly affecting histone acetylation, provides a clear readout for cellular target engagement and enables precise research into HDAC6-mediated pathways.

Properties

IUPAC Name

[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-3-4-15-16(13(12)2)21-18(25-15)23-9-7-22(8-10-23)17(24)14-11-19-5-6-20-14/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHDGWOGLPRXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NC=CN=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often involve the use of solvents like toluene and reagents such as thionyl chloride under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .

Biology

In biological research, derivatives of this compound have shown potential as antimicrobial agents. Studies have demonstrated activity against bacteria such as Bacillus subtilis and Staphylococcus aureus .

Medicine

In medicinal chemistry, this compound and its derivatives are being explored for their anti-inflammatory properties. They have shown promising results in inhibiting enzymes like COX-1 and COX-2 .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. For instance, in its anti-inflammatory role, it inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the production of pro-inflammatory mediators . Molecular docking studies have shown that the compound fits well into the active sites of these enzymes, blocking their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

What sets (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone apart is its unique combination of a benzothiazole ring, a piperazine ring, and a pyrazine ring.

Biological Activity

The compound (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine moiety , a benzo[d]thiazole unit , and a pyrazine substituent . The presence of these heterocycles contributes to its chemical reactivity and pharmacological properties.

PropertyValue
Molecular FormulaC24H28N4O3S2
Molecular Weight484.6 g/mol
CAS Number897484-72-9

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Benzo[d]thiazole Moiety : This can be achieved through cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
  • Attachment of the Piperazine Ring : The benzo[d]thiazole derivative is reacted with piperazine under basic conditions.
  • Introduction of the Pyrazine Group : The final step involves the reaction with a pyrazine derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Molecular Targets : It may interact with enzymes, receptors, and other proteins, modulating their activity.
  • Biochemical Pathways : The compound can influence pathways involved in cell signaling, metabolism, and gene expression .

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : A study reported that derivatives containing thiazole and piperazine showed moderate to good antimicrobial activity against various bacterial strains .
  • Antitumor Properties : Research has indicated that some thiazole derivatives possess cytotoxic effects on tumor cell lines, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders .

Case Studies

Several studies have highlighted the biological effects of related compounds:

  • Antibacterial Screening : A series of thiazole-piperazine derivatives were synthesized and screened for antibacterial activity, showing promising results against common pathogens .
    CompoundActivity Level
    5eModerate
    5kGood
    5gExcellent
  • Cytotoxicity Assessment : In vitro studies demonstrated that some derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis requires careful reagent selection and reaction monitoring. For example, coupling reactions involving piperazine derivatives often use ethanol or DMF as solvents under reflux (60–80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Characterization should include 1H^1H-/13C^{13}C-NMR (DMSO-d6 or CDCl3) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : To verify substituent positions on the benzo[d]thiazole and pyrazine rings. For instance, aromatic protons in the 7.5–8.5 ppm range indicate pyrazine integration .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) or MALDI-TOF to confirm the molecular ion peak (e.g., [M+H]+ at m/z 395.12) .
  • Elemental Analysis : To validate purity (>95%) by matching experimental and theoretical C/H/N/S values .

Q. How can researchers design initial in vitro assays to assess biological activity?

Begin with receptor binding assays targeting histamine H1/H4 receptors, given the structural similarity to dual H1/H4 ligands. Use radioligand displacement assays (e.g., 3H^3H-mepyramine for H1) and measure IC50 values. Cell lines like HEK-293 transfected with human H1/H4 receptors are standard .

Advanced Research Questions

Q. How to address contradictory data in biological activity across studies?

Contradictions may arise from assay conditions (e.g., buffer pH, cell membrane preparation methods). Replicate experiments using standardized protocols (e.g., consistent ATP concentrations in kinase assays) and validate purity via HPLC. Orthogonal assays (e.g., functional cAMP assays for GPCR activity) can confirm receptor engagement .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Core Modifications : Replace the 4,5-dimethylbenzo[d]thiazole with substituted imidazoles or pyridines to assess steric/electronic effects .
  • Piperazine Substitutions : Introduce bulky groups (e.g., tert-butyl) to probe steric hindrance or polar groups (e.g., hydroxyl) to enhance solubility.
  • Pyrazine Variants : Test pyridazine or pyrimidine analogs to evaluate aromatic stacking interactions.
  • Biological Testing : Compare IC50 shifts in receptor binding or functional assays (e.g., β-arrestin recruitment) .

Q. How to improve bioavailability for in vivo studies?

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) in formulations .
  • Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., piperazine N-oxidation) and stabilize via fluorination .
  • Pro-Drug Approaches : Mask polar groups (e.g., acetylated amines) to enhance membrane permeability .

Q. What experimental designs are robust for evaluating environmental stability?

Adopt accelerated degradation studies:

  • Hydrolytic Stability : Incubate at pH 1–9 (37°C, 24–72 hrs) and monitor via HPLC .
  • Photostability : Expose to UV light (λ = 254–365 nm) and assess decomposition products .
  • Thermal Stability : Heat at 40–60°C for 1–4 weeks to simulate long-term storage .

Q. How to resolve discrepancies in computational vs. experimental binding affinities?

  • Docking Refinement : Use induced-fit docking (e.g., Schrödinger Suite) to account for receptor flexibility .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (50–100 ns) to assess stability of predicted binding poses .
  • Free Energy Calculations : Apply MM-GBSA or free energy perturbation (FEP) to quantify binding energy differences .

Q. What in vivo models are appropriate for pharmacokinetic (PK) studies?

  • Rodent Models : Administer IV/PO doses (1–10 mg/kg) in Sprague-Dawley rats and collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 hrs. Quantify using LC-MS/MS .
  • Tissue Distribution : Sacrifice animals at peak plasma concentration (Tmax) to measure brain/plasma ratios for CNS penetration assessment .

Q. How to validate off-target effects in complex biological systems?

  • Panels : Screen against 50–100 GPCRs, kinases, and ion channels (e.g., Eurofins CEREP panel).
  • Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment in primary cells .
  • Phenotypic Assays : Monitor cell migration/apoptosis in cancer lines (e.g., MDA-MB-231) to detect unintended effects .

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